molecular formula C10H10ClF6NO2 B1519535 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1235438-75-1

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B1519535
CAS No.: 1235438-75-1
M. Wt: 325.63 g/mol
InChI Key: JIYLXBBATSRDRI-UHFFFAOYSA-N
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Description

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound characterized by its trifluoroethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of aniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate trifluoroethoxy aniline, which is then hydrochlorinated to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where aniline and 2,2,2-trifluoroethanol are fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium nitrite and hydrochloric acid.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Generation of various substituted aniline derivatives.

Scientific Research Applications

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

  • Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound's binding affinity to target proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is compared with other similar compounds, such as 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles. These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

List of Similar Compounds

  • 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid

  • 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Properties

IUPAC Name

3,5-bis(2,2,2-trifluoroethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO2.ClH/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16;/h1-3H,4-5,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYLXBBATSRDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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